molecular formula C29H32ClF3N6O6 B12662910 FK-330 dihydrate CAS No. 682813-92-9

FK-330 dihydrate

Cat. No.: B12662910
CAS No.: 682813-92-9
M. Wt: 653.0 g/mol
InChI Key: ULJYWSVDASRELY-FPINKFAQSA-N
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Chemical Reactions Analysis

FK-330 dihydrate primarily functions as an inducible nitric oxide synthase inhibitor. The detailed chemical reactions it undergoes, including oxidation, reduction, and substitution, are not extensively documented. it is known to interact with nitric oxide synthase, inhibiting its activity .

Scientific Research Applications

FK-330 dihydrate is used extensively in scientific research due to its potential anticancer and antitumor properties. It is particularly valuable in studies related to ischemia and reperfusion injury in liver transplantation. The compound’s ability to inhibit inducible nitric oxide synthase makes it a significant subject of research in the fields of chemistry, biology, medicine, and industry .

Mechanism of Action

FK-330 dihydrate exerts its effects by inhibiting inducible nitric oxide synthase. This inhibition prevents the production of nitric oxide, a molecule involved in various physiological and pathological processes. By blocking nitric oxide synthesis, this compound helps prevent ischemia and reperfusion injury, particularly in liver transplantation .

Comparison with Similar Compounds

FK-330 dihydrate is unique due to its specific inhibition of inducible nitric oxide synthase. Similar compounds include:

These compounds share similar targets but differ in their specific applications and mechanisms of action.

Properties

CAS No.

682813-92-9

Molecular Formula

C29H32ClF3N6O6

Molecular Weight

653.0 g/mol

IUPAC Name

(2S)-2-[[(E)-3-(4-chlorophenyl)prop-2-enoyl]amino]-N-[2-oxo-2-[4-[6-(trifluoromethyl)pyrimidin-4-yl]oxypiperidin-1-yl]ethyl]-3-pyridin-2-ylpropanamide;dihydrate

InChI

InChI=1S/C29H28ClF3N6O4.2H2O/c30-20-7-4-19(5-8-20)6-9-25(40)38-23(15-21-3-1-2-12-34-21)28(42)35-17-27(41)39-13-10-22(11-14-39)43-26-16-24(29(31,32)33)36-18-37-26;;/h1-9,12,16,18,22-23H,10-11,13-15,17H2,(H,35,42)(H,38,40);2*1H2/b9-6+;;/t23-;;/m0../s1

InChI Key

ULJYWSVDASRELY-FPINKFAQSA-N

Isomeric SMILES

C1CN(CCC1OC2=NC=NC(=C2)C(F)(F)F)C(=O)CNC(=O)[C@H](CC3=CC=CC=N3)NC(=O)/C=C/C4=CC=C(C=C4)Cl.O.O

Canonical SMILES

C1CN(CCC1OC2=NC=NC(=C2)C(F)(F)F)C(=O)CNC(=O)C(CC3=CC=CC=N3)NC(=O)C=CC4=CC=C(C=C4)Cl.O.O

Origin of Product

United States

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